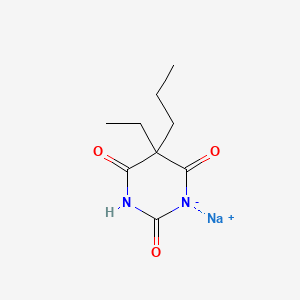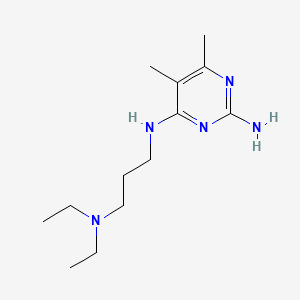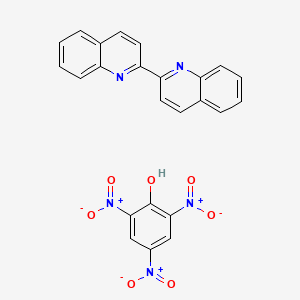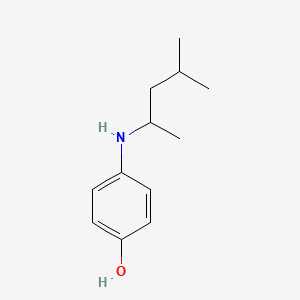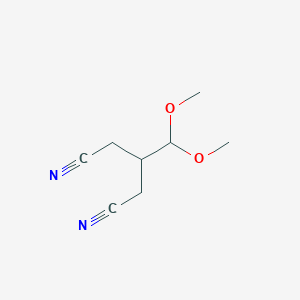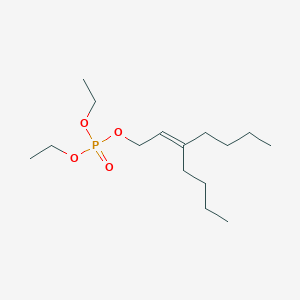
3-Butylhept-2-en-1-yl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butylhept-2-en-1-yl diethyl phosphate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom, which is further bonded to two ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylhept-2-en-1-yl diethyl phosphate can be achieved through several methods. One common approach involves the reaction of phosphorus trichloride with ethanol, followed by the addition of 3-butylhept-2-en-1-ol. The reaction proceeds as follows:
[ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ]
Under similar conditions but in the presence of a base, triethyl phosphite results:
[ \text{PCl}_3 + 3 \text{EtOH} + 3 \text{R}_3\text{N} \rightarrow \text{P(OEt)}_3 + 3 \text{R}_3\text{NH} + 3 \text{Cl}^- ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction conditions are carefully controlled to prevent side reactions and ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
3-Butylhept-2-en-1-yl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Alkyl or aryl phosphonates.
Aplicaciones Científicas De Investigación
3-Butylhept-2-en-1-yl diethyl phosphate has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 3-Butylhept-2-en-1-yl diethyl phosphate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of cholinesterase, which is crucial for neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 3-butenylphosphonate: Similar structure but with a different alkyl group.
Diethyl phosphite: Lacks the butylheptenyl group.
Triethyl phosphite: Contains three ethyl groups instead of two.
Uniqueness
3-Butylhept-2-en-1-yl diethyl phosphate is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
Propiedades
Número CAS |
64135-16-6 |
|---|---|
Fórmula molecular |
C15H31O4P |
Peso molecular |
306.38 g/mol |
Nombre IUPAC |
3-butylhept-2-enyl diethyl phosphate |
InChI |
InChI=1S/C15H31O4P/c1-5-9-11-15(12-10-6-2)13-14-19-20(16,17-7-3)18-8-4/h13H,5-12,14H2,1-4H3 |
Clave InChI |
RLSQGJCNHHGDKM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=CCOP(=O)(OCC)OCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)
![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)
![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)
